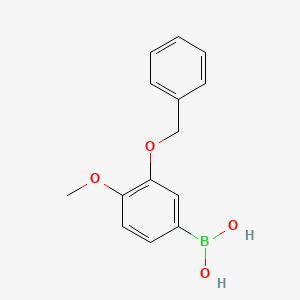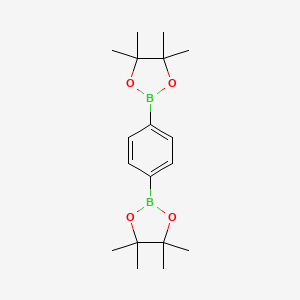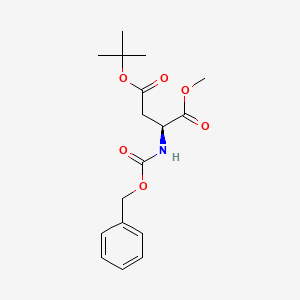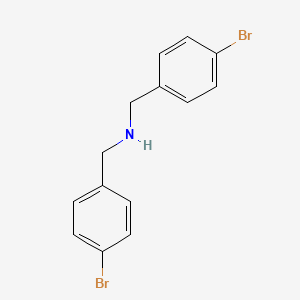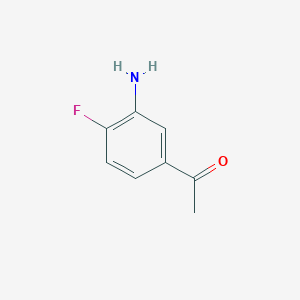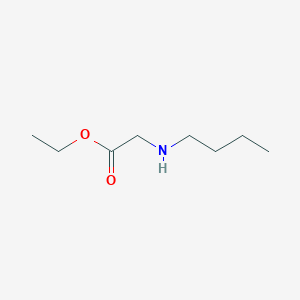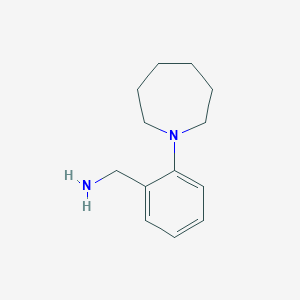
4-磺酰基苯磺酰氯
描述
4-Sulfamoylbenzenesulfonyl Chloride, commonly known as SMBS, is an important reagent in the field of organic chemistry. It is a colorless liquid with a pungent odor, and is highly soluble in water, alcohols, and other organic solvents. SMBS is a versatile reagent that is used in a wide range of synthetic transformations, including the synthesis of peptides, peptidomimetics, and peptidomimetic-based drugs. It is also used in the synthesis of heterocyclic compounds, such as thioureas, sulfamides and sulfonamides.
科学研究应用
仲胺和二胺的合成
4-磺酰基苯磺酰氯类似于 2,4-二硝基苯磺酰胺,可用于制备仲胺和二胺。这些衍生自伯胺的化合物可以被烷基化以生成 N,N-二取代磺酰胺。这种方法的优点是能够使用保护/活化基团制备各种二胺 (Fukuyama 等,1997 年)。
振动光谱研究
已经对 4-氰基-2-甲氧基苯磺酰氯等衍生物进行了振动光谱研究,该衍生物在结构上与 4-磺酰基苯磺酰氯有关。这些研究有助于了解这些化合物的分子几何、电子性质和非线性光学活性,这在化学和药物研究中至关重要 (Nagarajan 和 Krishnakumar,2018 年)。
生物制品的共价连接
4-氟苯磺酰氯等与 4-磺酰基苯磺酰氯密切相关的化合物在活化聚合物载体的羟基方面显示出显着的潜力。该试剂可以与伯羟基或仲羟基反应,形成活化的固体载体,用于酶、抗体和其他生物制品的共价连接,展示了潜在的治疗应用 (Chang 等,1992 年)。
减少制造中的耗水量
在苯磺酰氯衍生物(如苯乙基氨基对磺酰氯)等化合物的制造中,4-磺酰基苯磺酰氯等苯磺酰氯衍生物是关键。已经探索了在制造过程中减少耗水和废水处理的方法,强调了高效工业流程的重要性 (Andosov 等,1976 年)。
增强分析化学中的检测响应
4-硝基苯磺酰氯等与 4-磺酰基苯磺酰氯具有相似官能团的衍生物,当与衍生化技术结合使用时,已被证明可以提高液相色谱-质谱中的检测响应。这在分析雌激素等生物活性化合物时特别有用 (Higashi 等,2006 年)。
属性
IUPAC Name |
4-sulfamoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449764 | |
| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46249-41-6 | |
| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfamoylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



